Cas no 835604-63-2 (L-Valine,L-valyl-L-phenylalanyl-L-asparaginyl-L-alanyl-L-leucyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-leucyl-L-alanyl-L-asparaginyl-L-phenylalanyl-)

L-Valine,L-valyl-L-phenylalanyl-L-asparaginyl-L-alanyl-L-leucyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-leucyl-L-alanyl-L-asparaginyl-L-phenylalanyl- structure
835604-63-2 structure
Product Name:L-Valine,L-valyl-L-phenylalanyl-L-asparaginyl-L-alanyl-L-leucyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-leucyl-L-alanyl-L-asparaginyl-L-phenylalanyl-
CAS-nummer:835604-63-2
MF:C74H110N16O17
MW:1495.7622179985
CID:1808776
Update Time:2024-11-27

L-Valine,L-valyl-L-phenylalanyl-L-asparaginyl-L-alanyl-L-leucyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-leucyl-L-alanyl-L-asparaginyl-L-phenylalanyl- Chemische en fysische eigenschappen

Naam en identificatie

    • L-Valine,L-valyl-L-phenylalanyl-L-asparaginyl-L-alanyl-L-leucyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-leucyl-L-alanyl-L-asparaginyl-L-phenylalanyl-
    • L-Valine,L-valyl-L-phenylalanyl-L-asparaginyl-L-alanyl-L-leucyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-leucyl-L-alanyl-L-aspar
    • L-Valine, L-valyl-L-phenylalanyl-L-asparaginyl-L-alanyl-L-leucyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-leucyl-L-alanyl-L-asparaginyl-L-phenylalanyl-
    • Inchi: 1S/C74H110N16O17/c1-39(2)33-47(63(95)78-43(9)61(93)80-51(38-58(76)92)66(98)81-49(36-46-23-15-12-16-24-46)67(99)86-60(42(7)8)74(106)107)83-68(100)53-25-17-29-87(53)71(103)55-27-19-31-89(55)73(105)56-28-20-32-90(56)72(104)54-26-18-30-88(54)70(102)52(34-40(3)4)85-62(94)44(10)79-64(96)50(37-57(75)91)82-65(97)48(35-45-21-13-11-14-22-45)84-69(101)59(77)41(5)6/h11-16,21-24,39-44,47-56,59-60H,17-20,25-38,77H2,1-10H3,(H2,75,91)(H2,76,92)(H,78,95)(H,79,96)(H,80,93)(H,81,98)(H,82,97)(H,83,100)(H,84,101)(H,85,94)(H,86,99)(H,106,107)/t43-,44-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,59-,60-/m0/s1
    • InChI-sleutel: PJJFPIXENQZUBE-LYFCBNOYSA-N
    • LACHT: C(O)(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(N)=O)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]1CCCN1C(=O)[C@@H]1CCCN1C(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(N)=O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](C(C)C)N

Experimentele eigenschappen

  • Dichtheid: 1.278±0.06 g/cm3(Predicted)
  • Kookpunt: 1739.6±65.0 °C(Predicted)
  • pka: 3.35±0.10(Predicted)
Aanbevolen leveranciers
Essenoi Fine Chemical Co., Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Shanghai Bent Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Tiancheng Chemical (Jiangsu) Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Changzhou Guanjia Chemical Co., Ltd